1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate
Overview
Description
“1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate” is a specialty product for proteomics research . It has a molecular formula of C18H26N2O4 and a molecular weight of 334.41 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C18H26N2O4/c1-18(2,3)24-17(22)20-13-9-5-8-12-19(20)16(21)23-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3
. This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 334.42 . It is a liquid in its physical form . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Catalysis
Synthesis of Rho–Kinase Inhibitor K-115
The compound has been used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, showcasing its potential in medicinal chemistry (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Olefin Epoxidation Catalysis
This compound is part of a family of manganese(iii) complexes studied as catalysts for epoxidation reactions, highlighting its role in enhancing chemical reactions (Sankaralingam & Palaniandavar, 2014).
Chemical Intermediates in Synthesis
Synthesis of Mikanecic Acid
1-Benzyl 2-(tert-butyl) 1,2-diazepane-1,2-dicarboxylate serves as a critical intermediate in the synthesis of mikanecic acid, a chemical compound with potential applications in various fields (Hoffmann & Rabe, 1984).
Asymmetric Synthesis of Protected 1,2-Amino Alcohols
The compound is used in the synthesis of tert-butanesulfinyl aldimines and ketimines, which are precursors for protected 1,2-amino alcohols, demonstrating its utility in asymmetric synthesis (Tang, Volkman, & Ellman, 2001).
Applications in Organic Chemistry
Nucleophilic Substitutions and Radical Reactions
It acts as a versatile building block in organic chemistry, facilitating nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).
Synthesis of Pharmaceutical Agents
The compound is involved in the synthesis of radioligands for the study of diazepam-insensitive benzodiazepine receptors, indicating its importance in the field of pharmaceutical research (He et al., 1994).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . For more detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .
Future Directions
properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl diazepane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-13-9-5-8-12-19(20)16(21)23-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIKLNFJFSNCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653896 | |
Record name | Benzyl tert-butyl 1,2-diazepane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
443295-19-0 | |
Record name | Benzyl tert-butyl 1,2-diazepane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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